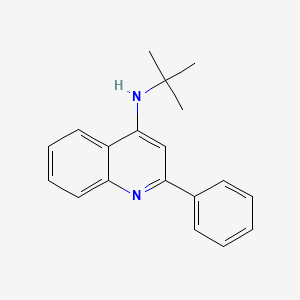

N-tert-Butyl-2-phenylquinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

128924-95-8 |

|---|---|

Molecular Formula |

C19H20N2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

N-tert-butyl-2-phenylquinolin-4-amine |

InChI |

InChI=1S/C19H20N2/c1-19(2,3)21-18-13-17(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)18/h4-13H,1-3H3,(H,20,21) |

InChI Key |

FVPJOMUUSSQZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butyl 2 Phenylquinolin 4 Amine and Its Analogues

Direct Synthetic Routes to N-tert-Butyl-2-phenylquinolin-4-amine

Direct synthetic routes to N-tert-Butyl-2-phenylquinolin-4-amine are primarily focused on constructing the quinoline (B57606) core with the desired substituents in a convergent manner or through a concise series of transformations.

Modular Three-Component Synthesis Approaches

Three-component reactions offer an efficient and atom-economical pathway to complex molecules like N-tert-Butyl-2-phenylquinolin-4-amine from simple, readily available starting materials. While a specific three-component synthesis for this exact molecule is not extensively documented in peer-reviewed literature, the general principles of such reactions for quinoline synthesis can be applied. A plausible approach would involve the condensation of an aniline (B41778), an aldehyde, and an alkyne, catalyzed by a suitable transition metal.

For instance, a hypothetical three-component synthesis could involve aniline, benzaldehyde (B42025), and a tert-butyl-containing alkyne. The reaction would likely proceed through the formation of a propargylamine (B41283) intermediate, followed by cyclization and aromatization to yield the quinoline core. The choice of catalyst and reaction conditions would be crucial to control regioselectivity and maximize the yield of the desired 2,4-disubstituted product.

| Component A | Component B | Component C | Catalyst (Example) | Product |

| Aniline | Benzaldehyde | 3,3-Dimethyl-1-butyne | Gold or Copper salt | N-tert-Butyl-2-phenylquinolin-4-amine |

This table represents a hypothetical modular approach based on known three-component reactions for quinoline synthesis.

Multi-Step Procedures

A more common and well-established route to N-tert-Butyl-2-phenylquinolin-4-amine involves a multi-step sequence. This typically begins with the synthesis of a 2-phenylquinoline (B181262) core, followed by the introduction of the tert-butylamine (B42293) group at the 4-position.

A key intermediate in this process is 4-chloro-2-phenylquinoline (B1581051). This can be synthesized through various methods, including the Conrad-Limpach or Doebner-von Miller reactions, followed by chlorination of the resulting quinolin-4-one.

Step 1: Synthesis of 2-Phenylquinolin-4(1H)-one. This is often achieved through the reaction of aniline with ethyl benzoylacetate. The initial condensation is followed by a thermal cyclization to form the quinolinone ring.

Step 2: Chlorination of 2-Phenylquinolin-4(1H)-one. The quinolinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 4-chloro-2-phenylquinoline.

Step 3: Nucleophilic Aromatic Substitution. The final step involves the reaction of 4-chloro-2-phenylquinoline with tert-butylamine. This is a nucleophilic aromatic substitution (SNAr) reaction where the amine displaces the chloride ion at the 4-position of the quinoline ring. frontiersin.org This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may be heated to facilitate the substitution. The presence of a base may also be employed to neutralize the HCl generated during the reaction. researchgate.netnih.gov

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product |

| Aniline, Ethyl Benzoylacetate | Heat | 2-Phenylquinolin-4(1H)-one | 1. POCl₃ 2. tert-Butylamine | N-tert-Butyl-2-phenylquinolin-4-amine |

This table outlines a common multi-step synthesis for N-tert-Butyl-2-phenylquinolin-4-amine.

General Strategies for 2,4-Disubstituted Quinoline Derivative Synthesis

Beyond the direct synthesis of N-tert-Butyl-2-phenylquinolin-4-amine, several classical and modern synthetic methodologies are broadly applicable for the preparation of a wide array of 2,4-disubstituted quinoline derivatives.

Intramolecular Cyclization Reactions (e.g., Camps' Method)

The Camps cyclization is an intramolecular reaction that involves the base-catalyzed cyclization of an o-acylaminoacetophenone derivative to form a quinoline. To synthesize a 2,4-disubstituted quinoline via this method, the starting material would need to be appropriately substituted. For a 2-phenyl, 4-substituted quinoline, the synthesis would begin with an N-(2-benzoylphenyl)acetamide or a related derivative. The nature of the substituent at the 4-position would be determined by the acyl group attached to the aniline nitrogen.

Friedländer Quinoline Synthesis and its Modifications

The Friedländer synthesis is a widely used method for constructing the quinoline ring system. nih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester). nih.gov For the synthesis of 2,4-disubstituted quinolines, a 2-aminobenzophenone (B122507) derivative could be reacted with a ketone. For example, the reaction of 2-aminobenzophenone with acetone (B3395972) would yield 2-methyl-4-phenylquinoline. To obtain N-tert-Butyl-2-phenylquinolin-4-amine, a more complex starting material or subsequent modification would be necessary.

Modifications of the Friedländer synthesis, such as using different catalysts or reaction conditions, have been developed to improve yields and expand the substrate scope.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Type |

| 2-Aminobenzophenone | Ketone (e.g., Acetone) | Acid or Base catalyst | 2-Substituted-4-phenylquinoline |

This table illustrates the general Friedländer synthesis for 2,4-disubstituted quinolines.

Reactions Involving 4-Halogenoquinolines with Amines

As highlighted in the multi-step synthesis of N-tert-Butyl-2-phenylquinolin-4-amine, the reaction of 4-halogenoquinolines with amines is a robust and versatile method for introducing a variety of substituents at the 4-position. frontiersin.org The reactivity of the halogen at the 4-position of the quinoline ring towards nucleophilic substitution is significantly enhanced, making this a common and effective strategy. researchgate.net

This method allows for the late-stage diversification of quinoline scaffolds. A common precursor, such as 4-chloro-2-phenylquinoline, can be synthesized and then reacted with a library of different amines to generate a wide range of N-substituted-2-phenylquinolin-4-amine analogues. The reaction conditions, including solvent, temperature, and the use of a base, can be optimized to achieve high yields for various amine nucleophiles. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The formation of the 2-phenylquinoline scaffold is frequently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and highly effective method. wikipedia.org This reaction creates a carbon-carbon bond by coupling an organoboron species with an organohalide. wikipedia.org In the context of synthesizing 2-phenylquinoline derivatives, this typically involves the reaction of a halogenated quinoline with phenylboronic acid or, conversely, a quinoline-boronic acid derivative with a phenyl halide.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. organic-chemistry.org The general mechanism involves a catalytic cycle beginning with the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron compound and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In a typical synthetic approach to the precursor for N-tert-Butyl-2-phenylquinolin-4-amine, a 2-chloro or 2-bromoquinoline (B184079) derivative can be coupled with phenylboronic acid. Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for such transformations. researchgate.net For instance, the Suzuki–Miyaura cross-coupling of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) with substituted phenylboronic acids has been shown to proceed in high yields (68%–82%). researchgate.net While this example is on a tetrahydroquinoline, the principle extends to the fully aromatic quinoline system.

Researchers have successfully synthesized 2,3,4-triarylquinolines by subjecting 2-aryl-4-chloro-3-iodoquinolines to Suzuki cross-coupling with an excess of arylboronic acid. nih.gov This demonstrates the feasibility of performing Suzuki couplings on quinoline rings that are already substituted with halides at multiple positions, highlighting the reaction's selectivity, which is often dictated by the differing reactivity of the C-X bonds (I > Br > Cl). nih.gov

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the Suzuki coupling reaction. wikipedia.orgorganic-chemistry.org Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent mixtures like dioxane-water or DMF. wikipedia.orgnih.gov

| Reactants | Catalyst System | Base | Solvent | Product Type | Yield | Reference |

| 2-Aryl-4-chloro-3-iodoquinolines + Arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane-Water | 2,3,4-Triarylquinolines | Not specified | nih.gov |

| 6-Bromo-1,2,3,4-tetrahydroquinoline + Phenylboronic acids | PdCl₂(PPh₃)₂ | Not specified | Not specified | 6-Aryl-tetrahydroquinolines | 68%-82% | researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinolines + Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diaryl-4-chloroquinolines | Moderate | nih.gov |

Amination Reactions in Quinoline Chemistry

Once the 2-phenylquinoline scaffold is in place, specifically as a 4-halo-2-phenylquinoline (commonly 4-chloro-2-phenylquinoline), the next crucial step is the introduction of the tert-butylamino group at the C-4 position. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.

The direct SNAr reaction is a classical and straightforward method for synthesizing 4-aminoquinolines. nih.gov It involves the reaction of a 4-chloroquinoline (B167314) with a primary or secondary amine. The electron-withdrawing nature of the quinoline nitrogen atom activates the C-4 position towards nucleophilic attack by the amine, leading to the displacement of the chloride leaving group. nih.gov For the synthesis of N-tert-Butyl-2-phenylquinolin-4-amine, this would involve heating 4-chloro-2-phenylquinoline with tert-butylamine. The reaction may be performed neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), often in the presence of a base such as K₂CO₃ to neutralize the HCl generated. plos.org

However, for less reactive aryl halides or sterically hindered amines like tert-butylamine, the Buchwald-Hartwig amination has emerged as a more powerful and versatile alternative. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional methods and with broader substrate scope. wikipedia.orgorganic-chemistry.org The reaction's development has provided a robust tool for synthesizing aryl amines. wikipedia.orglibretexts.org

The catalytic cycle for the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex upon reaction with the amine in the presence of a base, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which plays a critical role in facilitating the key steps of the catalytic cycle. libretexts.org Sterically hindered and electron-rich ligands, such as those developed by Buchwald (e.g., X-Phos) and Hartwig, are often required for efficient coupling, especially with challenging substrates like aryl chlorides or hindered amines. wikipedia.orgbeilstein-journals.org

For the synthesis of N-tert-Butyl-2-phenylquinolin-4-amine, the Buchwald-Hartwig approach would couple 4-chloro-2-phenylquinoline with tert-butylamine using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The use of LiHMDS as an ammonia (B1221849) equivalent has also been reported for introducing amino functionalities onto the quinoline core. nih.gov

| Reaction Type | Substrates | Reagents/Catalyst | Key Features | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinolines, Amines | Base (e.g., K₂CO₃), Solvent (e.g., NMP) | Direct displacement of halide. Effective for activated halides. | nih.govplos.org |

| Buchwald-Hartwig Amination | Aryl Halides (e.g., 4-Chloroquinoline), Amines | Pd-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligand (e.g., X-Phos), Base (e.g., NaOtBu, Cs₂CO₃) | Versatile C-N bond formation, tolerates sterically hindered amines, milder conditions. | wikipedia.orgbeilstein-journals.orgnih.gov |

Reaction Mechanisms and Mechanistic Studies Pertaining to N Tert Butyl 2 Phenylquinolin 4 Amine Synthesis

Detailed Mechanistic Pathways of Key Synthetic Reactions

The construction of the N-tert-Butyl-2-phenylquinolin-4-amine scaffold is often achieved through multi-component reactions that efficiently build the heterocyclic core in a sequential manner. These pathways are designed for high atom economy and procedural simplicity, combining several transformations in a single pot.

A prominent and modular one-pot, two-stage method for synthesizing 4-aminoquinolines, including N-tert-Butyl-2-phenylquinolin-4-amine, is the imidoylative Sonogashira coupling followed by an acid-mediated cyclization cascade. beilstein-journals.orgnih.govnih.gov This three-component reaction utilizes an o-haloaniline, a terminal alkyne, and an isocyanide. nih.govfigshare.com

The reaction commences with a palladium- and copper-cocatalyzed imidoylative Sonogashira coupling. The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgresearchgate.net

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the o-bromoaniline, forming a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step. libretexts.org

Isocyanide Insertion: The isocyanide (in this case, tert-butyl isocyanide) inserts into the aryl-palladium bond.

Reductive Elimination: The resulting complex undergoes reductive elimination to yield the key ynimine intermediate (the imidoylative Sonogashira product) and regenerates the Pd(0) catalyst. acs.org

Copper Cycle:

The Cu(I) catalyst (e.g., CuBr) reacts with the terminal alkyne (e.g., phenylacetylene) in the presence of a base to form a copper(I) acetylide species. wikipedia.org

This copper acetylide is the active alkynylating agent for the transmetalation step in the palladium cycle. libretexts.org

Once the ynimine intermediate is formed, the second stage of the reaction is initiated. This intermediate is generally stable and can be isolated, but in the one-pot procedure, it is directly converted. acs.org The addition of a strong acid, such as hydrochloric acid (HCl), catalyzes an intramolecular cyclization. nih.govnih.gov The protonation of the ynimine likely activates it towards nucleophilic attack by the aniline (B41778) nitrogen. The subsequent 6-endo-dig cyclization forms the quinoline (B57606) ring, followed by aromatization to yield the final 4-aminoquinoline (B48711) product. researchgate.net

Tandem reactions involving amination and Michael addition represent another powerful strategy for the synthesis of quinoline derivatives. frontiersin.org While not as specifically documented for N-tert-Butyl-2-phenylquinolin-4-amine as the Sonogashira cascade, the principles of this pathway are well-established for the formation of the 4-aminoquinoline core. nih.govfrontiersin.org

One such pathway involves the reaction of ynones with 2-aminobenzonitriles. frontiersin.org The mechanism is proposed to proceed via:

Aza-Michael Addition: The amino group of the 2-aminobenzonitrile (B23959) acts as a nucleophile, attacking the β-carbon of the ynone (an α,β-unsaturated ketone). This conjugate addition is a key carbon-nitrogen bond-forming step.

Intramolecular Annulation: The resulting intermediate undergoes an intramolecular cyclization where the nitrogen attacks the nitrile group.

Tautomerization: The cyclized product then tautomerizes to form the stable, aromatic 4-aminoquinoline ring system.

A related palladium-catalyzed domino reaction for synthesizing 2-aryl-4-dialkylaminoquinolines has also been reported. nih.gov This reaction proceeds through the tandem conjugate addition of amines to an in situ generated β-(2-aminoaryl)-α,β-ynone, followed by cyclization. nih.gov These Michael addition-based sequences are valued for their operational simplicity and high atom economy. frontiersin.org

The efficiency and outcome of these cascade reactions are governed by the stability and reactivity of key intermediates and the energy barriers of associated transition states.

In the Imidoylative Sonogashira/Cyclization Cascade , the central intermediate is the ynimine (imidoylative Sonogashira product 8, as denoted in related literature). acs.org Experimental studies have shown that this intermediate is often the main product observed before the acid-mediated cyclization step, indicating it lies in a significant energy minimum. acs.org The direct formation of the 4-aminoquinoline from this ynimine proved difficult without the addition of acid, highlighting the high activation energy barrier for the uncatalyzed cyclization. acs.org The transition state for the cyclization step is believed to involve a protonated imine moiety, which significantly lowers the activation energy for the intramolecular nucleophilic attack by the aniline nitrogen.

For Tandem Amination/Michael Addition sequences, the initial aza-Michael adduct is the first key intermediate. The formation of this intermediate is often reversible. The subsequent intramolecular cyclization and aromatization steps drive the reaction towards the final quinoline product. The transition states in these reactions involve the nucleophilic attack of the amine on the activated alkyne and the subsequent intramolecular attack on the nitrile or other electrophilic groups.

Theoretical and Experimental Mechanistic Investigations

Mechanistic understanding is deepened through both experimental and theoretical studies. Experimental investigations typically involve optimizing reaction conditions to maximize yield and minimize side products, which provides indirect evidence for the proposed pathways.

Experimental Investigations: In the development of the imidoylative Sonogashira/cyclization cascade, extensive screening of reaction parameters was conducted. acs.org It was found that bases like K3PO4, Cs2CO3, and DBU were ineffective at promoting the final cyclization step from the ynimine intermediate. In contrast, various acids were shown to be effective catalysts. The choice of acid and reaction conditions significantly impacts the yield of the final product, N-tert-butyl-2-phenylquinolin-4-amine.

Interactive Table: Optimization of Acid-Mediated Cyclization Conditions

| Entry | Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TFA (2.0) | DCE | 80 | 2 | 87 |

| 2 | p-TsOH (2.0) | Toluene | 110 | 2 | 95 |

| 3 | H2SO4 (2.0) | Dioxane | 100 | 2 | 85 |

| 4 | HCl (1 M aq.) | - | RT | 0.25 | 99 |

| 5 | HBF4·OEt2 (2.0) | DCE | 80 | 2 | 99 |

This table is representative of typical optimization studies for acid-catalyzed cyclization reactions in quinoline synthesis, based on data for analogous compounds. TFA = Trifluoroacetic acid, p-TsOH = p-Toluenesulfonic acid, DCE = 1,2-Dichloroethane, RT = Room Temperature.

Theoretical Investigations: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of complex organic reactions, including quinoline synthesis. rsc.orgrsc.org Although specific DFT studies on the imidoylative Sonogashira synthesis of N-tert-Butyl-2-phenylquinolin-4-amine are not widely reported, studies on related quinoline syntheses provide valuable insights. nih.gov

These theoretical studies can:

Calculate Reaction Energetics: Determine the energies of reactants, intermediates, transition states, and products to map out the entire reaction energy profile. nih.gov

Analyze Molecular Orbitals: Frontier Molecular Orbital (FMO) analysis (examining the HOMO and LUMO) helps to understand the reactivity and kinetic stability of the molecules involved. nih.gov

Predict Spectroscopic Properties: Computational methods like Time-Dependent DFT (TD-DFT) can predict absorption spectra, aiding in the characterization of intermediates and products. rsc.orgresearchgate.net

Evaluate Electronic Properties: DFT can be used to calculate properties such as the electrophilicity index, chemical potential, and chemical hardness, which provide deeper understanding of the reactivity of the synthesized compounds. rsc.org

Such theoretical investigations complement experimental findings by providing a molecular-level picture of the reaction pathway, helping to rationalize observed reactivities and selectivities.

Structural Modifications and Derivative Synthesis of N Tert Butyl 2 Phenylquinolin 4 Amine

Substituent Effects on the N-tert-Butyl Amino Group and its Analogues

The N-tert-butyl group at the 4-position of the 2-phenylquinoline (B181262) core plays a significant role in defining the molecule's steric and electronic characteristics. The bulky nature of the tert-butyl substituent can exert considerable steric hindrance, influencing the molecule's conformation and its ability to interact with other molecules. This steric effect can impact reaction rates and the accessibility of adjacent functional groups. numberanalytics.comwikipedia.org For instance, the steric bulk can affect the planarity of the quinoline (B57606) ring system, which may have implications for its electronic properties.

| Substituent on Amino Group | Expected Steric Hindrance | Expected Electronic Effect |

| Methyl | Low | Weakly electron-donating |

| Ethyl | Moderate | Electron-donating |

| Isopropyl | High | More electron-donating |

| tert-Butyl | Very High | Strongly electron-donating |

Phenyl Ring Modifications at Position 2 of the Quinoline Core

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring can be achieved through various synthetic methodologies. One common approach involves the use of appropriately substituted benzaldehyde (B42025) derivatives in the initial synthesis of the 2-phenylquinoline scaffold, for instance, through a Doebner-von Miller reaction or a Combes quinoline synthesis. austinpublishinggroup.com For example, the synthesis of 2-(4-bromophenyl)quinoline (B1270115) derivatives has been reported as a precursor for further functionalization. nih.gov

The incorporation of halogens influences the molecule's properties in several ways. Electronegative halogen atoms act as electron-withdrawing groups through induction, which can affect the electron density of the entire quinoline system. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and intermolecular interactions. The position of the halogen on the phenyl ring (ortho, meta, or para) will also have a distinct impact on the molecule's electronic and steric profile.

The synthesis of derivatives with alkyl or alkoxy groups on the 2-phenyl ring can also be accomplished by utilizing substituted benzaldehydes in the quinoline synthesis. austinpublishinggroup.com Alkyl groups, such as methyl or ethyl, are generally electron-donating and increase the lipophilicity of the molecule. Alkoxy groups, like methoxy (B1213986) or ethoxy, have a dual electronic effect: they are electron-withdrawing through induction but can be electron-donating through resonance, particularly when located at the para position.

These substitutions can influence the molecule's solubility, crystal packing, and electronic properties. The synthesis of a variety of these derivatives allows for a fine-tuning of the compound's characteristics for specific applications.

| Substituent on 2-Phenyl Ring | Position | Expected Electronic Effect |

| -Cl | para | Electron-withdrawing (inductive) |

| -Br | para | Electron-withdrawing (inductive) |

| -CH₃ | para | Electron-donating (inductive/hyperconjugation) |

| -OCH₃ | para | Electron-donating (resonance), Electron-withdrawing (inductive) |

Derivatization of the Quinoline Heterocycle

The quinoline ring system itself offers opportunities for derivatization, particularly at the C4-position, to introduce new functional groups and heterocyclic moieties.

The C4 position of the 2-phenylquinoline scaffold can also serve as an anchor point for the introduction of other heterocyclic rings. This molecular hybridization approach can lead to compounds with novel properties.

Oxadiazoles: The synthesis of 2-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole derivatives has been achieved. A typical synthetic route involves the conversion of a 2-phenylquinoline-4-carboxylic acid to the corresponding acid hydrazide, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov This strategy allows for the linkage of the quinoline and oxadiazole moieties, creating a new chemical entity.

Pyrimidinamines: The synthesis of N-(2-phenylquinolin-4-yl)pyrimidin-2-amine derivatives can be envisioned through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a 4-amino-2-phenylquinoline and a 2-halopyrimidine. mdpi.com This reaction provides a direct method for forming the C-N bond between the two heterocyclic systems.

Thiazoles: The incorporation of a thiazole (B1198619) ring at the C4 position can be accomplished through various synthetic routes. For instance, a Hantzsch thiazole synthesis could be adapted, starting from a 2-phenyl-4-(2-bromoacetyl)quinoline intermediate, which would then react with a thioamide. Alternatively, coupling reactions could be employed to link a pre-formed thiazole ring to the C4 position of the quinoline.

| Heterocyclic Moiety | Linkage Position | Synthetic Method |

| 1,3,4-Oxadiazole | C4 | Cyclization of acid hydrazide |

| Pyrimidin-2-amine | C4 | Buchwald-Hartwig amination |

| Thiazole | C4 | Hantzsch synthesis or cross-coupling |

Difluoromethylation of N-Phenylquinolin-4-amine Compounds

The introduction of a difluoromethyl (-CHF2) group into N-phenylquinolin-4-amine compounds represents a significant synthetic advancement, offering a pathway to novel derivatives with potentially altered physicochemical and biological properties. Research in this area has led to the development of effective protocols for the N-difluoromethylation of a variety of N-phenylquinolin-4-amine substrates. These methods have demonstrated considerable functional group tolerance, enabling the synthesis of a diverse library of difluoromethylated products in high yields.

A notable advancement in this field is a cost-effective approach that facilitates the N-difluoromethylation of N-phenylquinolin-4-amine and its derivatives. This protocol has proven to be robust, accommodating a wide array of substituents on the N-phenyl ring. For instance, the reaction is compatible with various halide substitutions, with no observed dehalogenation, a common side reaction in many synthetic transformations. This highlights the mildness and selectivity of the developed method.

The versatility of this difluoromethylation strategy is further underscored by its compatibility with sulfur-containing functional groups. Substituents such as -SCF3, -SF5, and -SCH3, as well as diphenyl sulfide (B99878) and sulfonamide moieties, are well-tolerated, leading to the desired N-difluoromethylated products in very good yields. chemrxiv.org This is particularly significant as sulfur-containing compounds are prevalent in a broad range of pharmaceuticals.

Furthermore, the protocol has been successfully applied to N-phenylquinolin-4-amine derivatives bearing azo moieties, which are valuable functional groups in drug delivery systems. The survival of the azo group under the reaction conditions is a testament to the method's selectivity. The reaction also accommodates other biologically relevant heterocycles attached to the N-phenylquinolin-4-amine core.

The scope of the reaction extends to variations on the quinoline ring itself. For example, 2-methyl-N-phenylquinolin-4-amine undergoes the reaction to provide the expected difluoromethylated product in a very good yield. The structural integrity of ether functionalities and even alkene groups is also maintained, the latter of which provides opportunities for subsequent chemical modifications such as hydrofunctionalization and coupling reactions. chemrxiv.org

The general reaction scheme for the N-difluoromethylation of substituted N-phenylquinolin-4-amines can be represented as follows:

General Reaction Scheme:

Figure 1: General reaction for the N-difluoromethylation of substituted N-phenylquinolin-4-amines.

The following table summarizes the results of the N-difluoromethylation for a range of substituted N-phenylquinolin-4-amine compounds, demonstrating the broad applicability and efficiency of the method.

| Compound | Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 3a | H | 4a | 95 |

| 3b | 4-F | 4b | 93 |

| 3c | 4-Cl | 4c | 96 |

| 3d | 4-Br | 4d | 91 |

| 3e | 3-F | 4e | 90 |

| 3f | 3-Cl | 4f | 94 |

| 3g | 3-Br | 4g | 89 |

| 3h | 2-F | 4h | 88 |

| 3i | 4-SCF3 | 4i | 92 |

| 3j | 4-SF5 | 4j | 85 |

| 3k | 4-SCH3 | 4k | 94 |

| 3l | 4-(phenylthio) | 4l | 87 |

| 3m | 4-(N,N-dimethylsulfamoyl) | 4m | 90 |

| 3r | 2-CH3 on quinoline | 4r | 91 |

| 3s | 4-OCH3 | 4s | 96 |

| 3t | 3,4-(OCH2O) | 4t | 95 |

| 3u | 4-vinyl | 4u | 86 |

The synthetic utility of the resulting N-difluoromethylated imine products has been demonstrated through further transformations. For example, these compounds can undergo hydrodefluorination, a process that converts a C-F bond to a C-H bond, which is a significant reaction for creating novel therapeutic agents. chemrxiv.org This highlights the potential of these difluoromethylated quinoline derivatives as versatile intermediates in medicinal chemistry.

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Analysis for Proton Environments

The 1H NMR spectrum of N-tert-Butyl-2-phenylquinolin-4-amine would be expected to show distinct signals corresponding to each unique proton environment.

Aromatic Protons: The protons on the quinoline (B57606) and phenyl rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the assignment of each proton on the bicyclic quinoline system and the monosubstituted phenyl ring.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group would give rise to a characteristic sharp singlet in the upfield region, likely around δ 1.4-1.6 ppm.

Amine Proton (N-H): The proton attached to the nitrogen atom would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

13C NMR Analysis for Carbon Framework

The 13C NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The carbons of the quinoline and phenyl rings would produce multiple signals in the δ 110-160 ppm range. The carbon atoms attached to the nitrogen (C4) and the phenyl group (C2) would be shifted further downfield.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around δ 50-60 ppm, while the three equivalent methyl carbons would show a signal in the upfield region, typically around δ 30 ppm.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For N-tert-Butyl-2-phenylquinolin-4-amine (C₁₉H₂₀N₂), the expected molecular weight is approximately 276.38 g/mol .

MS: The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns could include the loss of a tert-butyl group or other characteristic fragments of the quinoline ring.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₉H₂₀N₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-tert-Butyl-2-phenylquinolin-4-amine would be expected to show characteristic absorption bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. orgchemboulder.com

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations from the quinoline and phenyl rings would be visible in the 1500-1650 cm⁻¹ region. wpmucdn.com

C-N Stretch: The C-N stretching vibration for an aromatic amine would be expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-system of the 2-phenylquinoline (B181262) core in N-tert-Butyl-2-phenylquinolin-4-amine would lead to characteristic absorptions in the UV region. The spectrum would likely display multiple absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system. The position of these maxima can be influenced by the solvent and the substitution pattern on the quinoline ring. libretexts.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

No specific studies employing Density Functional Theory (DFT) to optimize the geometry and elucidate the electronic structure of N-tert-Butyl-2-phenylquinolin-4-amine have been found in the reviewed literature. Such calculations would be invaluable for understanding the molecule's three-dimensional arrangement, bond lengths, bond angles, and the distribution of electron density. Furthermore, DFT is a powerful tool for determining key electronic properties like HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity and stability. While DFT has been widely applied to other quinoline (B57606) derivatives to understand their properties, the specific impact of the N-tert-butyl and 2-phenyl substitutions on the quinoline core of this particular compound remains uncalculated and unreported.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. A search of the scientific literature did not yield any studies that have performed molecular docking simulations with N-tert-Butyl-2-phenylquinolin-4-amine. Consequently, there is no available data on its potential binding affinities, preferred binding poses, or interactions with specific biological targets. Such simulations would be instrumental in identifying potential therapeutic applications for this compound.

Prediction of Molecular Properties and Conformational Analysis

The prediction of molecular properties, such as solubility, lipophilicity, and polar surface area, is a critical step in assessing the drug-likeness of a compound. Conformational analysis, which explores the different spatial arrangements of a molecule and their corresponding energies, is also essential for understanding its flexibility and how it might interact with a binding site. There are no published studies that specifically detail the predicted molecular properties or a comprehensive conformational analysis of N-tert-Butyl-2-phenylquinolin-4-amine. Therefore, data on its likely physicochemical characteristics and its conformational landscape are not available.

Mechanistic Pathway Calculations and Energy Landscape Analysis

Computational chemistry can be employed to map out the energy landscapes of chemical reactions, identifying transition states and calculating activation energies. This provides deep insights into reaction mechanisms and kinetics. At present, no research has been published detailing mechanistic pathway calculations or energy landscape analysis for the synthesis or potential metabolic pathways of N-tert-Butyl-2-phenylquinolin-4-amine. Such studies would be beneficial for optimizing its synthesis and understanding its potential metabolic fate.

Structure Activity Relationship Sar Studies of N Tert Butyl 2 Phenylquinolin 4 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of the 2-phenylquinolin-4-amine (B1606699) scaffold, various QSAR approaches have been employed to predict their activity and guide the synthesis of new, more effective molecules.

One prominent approach involves 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). For instance, a study on a large dataset of 178 quinoline (B57606) derivatives with antimalarial activity utilized CoMFA and CoMSIA models to generate statistically significant predictions. The resulting models showed high correlation coefficients, indicating their robustness in predicting the biological activity based on the steric and electrostatic fields of the molecules. nih.gov These models help in visualizing the favorable and unfavorable regions for substitution around the quinoline core, thereby guiding the design of new derivatives with enhanced potency.

Another classical QSAR method, the Fujita-Ban variant of the Free-Wilson analysis, has been successfully applied to a series of 57 2-phenylquinolines. This analysis demonstrated that the biological contributions of different substituents on the quinoline and phenyl rings are additive. nih.gov This additivity principle is fundamental in medicinal chemistry, as it allows for a more rational design of analogues by combining substituents that are known to contribute positively to the desired biological effect. The high correlation achieved in this study underscores the validity of this approach for this class of compounds. nih.gov

The table below summarizes the statistical validation parameters from a representative 3D-QSAR study on quinoline derivatives, illustrating the predictive power of such models. nih.gov

| Model | r²_ncv | q² | r²_cv |

| CoMFA | 0.969 | 0.677 | 0.682 |

| CoMSIA | 0.962 | 0.741 | 0.683 |

r²_ncv: Non-cross-validated correlation coefficient; q²: Cross-validated correlation coefficient; r²_cv: Conventional correlation coefficient

These QSAR models serve as powerful tools for predicting the activity of unsynthesized compounds, prioritizing synthetic efforts, and providing insights into the molecular features essential for biological activity.

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of N-tert-Butyl-2-phenylquinolin-4-amine derivatives is highly dependent on the nature, position, and electronic properties of the substituents on both the quinoline and the 2-phenyl rings. SAR studies have revealed that modifications at various positions can dramatically alter the potency and selectivity of these compounds.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a critical role. For example, in a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, it was observed that compounds with electron-withdrawing groups, such as a nitro group, exhibited lower anti-inflammatory activity. nih.gov Conversely, other substitutions led to enhanced activity, highlighting the sensitivity of the biological target to the electronic distribution within the molecule. nih.gov

The position of the substituent is equally important. Studies on various heterocyclic compounds have consistently shown that the placement of a functional group can determine its interaction with the target receptor. For instance, in a study of 3-thiazolyl coumarins, the presence of a methoxy (B1213986) group at the meta position and a hydroxyl group at the para position of an aryl ring was found to be crucial for anti-inflammatory activity. researchgate.net Shifting these groups or replacing them led to a loss of activity. Similarly, for quinoxaline (B1680401) derivatives, the presence of an electron-releasing group like methoxy at specific positions on the phenyl ring was essential for anticancer activity, while substitution with electron-withdrawing groups like fluorine diminished it. mdpi.com

These findings suggest that a precise arrangement of electronic features is necessary for optimal interaction with the biological target. The table below illustrates the impact of substituent electronic properties on the biological activity of related heterocyclic compounds.

| Compound Series | Substituent Type | Effect on Activity | Reference |

| tert-butyl 2-(substituted benzamido) phenylcarbamates | Electron-withdrawing (e.g., -NO₂) | Decreased Activity | nih.gov |

| Quinoxaline Derivatives | Electron-releasing (e.g., -OCH₃) | Increased Activity | mdpi.com |

| Quinoxaline Derivatives | Electron-withdrawing (e.g., -F) | Decreased Activity | mdpi.com |

This detailed understanding of the electronic and positional requirements allows for the fine-tuning of the molecular structure to achieve desired biological outcomes.

Pharmacophore Identification and Molecular Design Strategies

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For N-tert-Butyl-2-phenylquinolin-4-amine derivatives, identifying the key pharmacophoric features helps in designing novel molecules with improved affinity and selectivity.

A typical pharmacophore model for this class of compounds might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in a study of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors, a five-point pharmacophore model was developed. nih.gov This model, combined with 3D-QSAR, provided a robust tool for predicting the activity of new compounds. The successful validation of such models, often through enrichment studies using decoy sets, confirms their predictive power. nih.gov

Molecular design strategies for N-tert-Butyl-2-phenylquinolin-4-amine derivatives often involve bioisosteric replacement and scaffold hopping. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a carboxylic acid group with a tetrazole ring is a common bioisosteric switch.

Scaffold hopping involves replacing the core quinoline structure with a different heterocyclic system while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved drug-like properties. The design of new compounds often starts with the core pharmacophore and then elaborates the structure by adding substituents that can form favorable interactions with the target, as predicted by molecular docking and QSAR studies. nih.gov

The general process for pharmacophore-based molecular design is outlined below:

Identify a set of active compounds: A diverse set of molecules with known biological activity against the target of interest is collected.

Generate a pharmacophore model: Computational software is used to align the active compounds and identify common chemical features that are essential for activity.

Validate the model: The predictive ability of the pharmacophore model is tested using a set of known active and inactive compounds (a decoy set).

Virtual screening or de novo design: The validated model is used to search large chemical databases for new molecules that match the pharmacophore or to design novel molecules from scratch.

Synthesis and biological evaluation: The most promising candidates are synthesized and tested in biological assays to confirm their activity.

Steric and Electronic Effects on Biological Target Interactions

The interaction between a ligand, such as an N-tert-Butyl-2-phenylquinolin-4-amine derivative, and its biological target is governed by a combination of steric and electronic effects. These effects dictate the binding affinity and orientation of the molecule within the active site of the protein.

Steric Effects: The size and shape of the substituents on the quinoline scaffold are critical. The bulky tert-butyl group at the 4-amino position, for instance, will occupy a significant volume and must be accommodated by a corresponding pocket in the receptor. SAR studies have often shown that bulky aryl groups at the 2 and 4 positions of the quinoline ring can enhance biological activity, suggesting that these groups may be involved in favorable hydrophobic or van der Waals interactions with the target. austinpublishinggroup.com However, there is an optimal size for substituents; excessively large groups can lead to steric hindrance, preventing the molecule from fitting into the binding site and thus reducing its activity. nih.gov

Electronic Effects: The electronic nature of the molecule influences its ability to form key interactions such as hydrogen bonds, electrostatic interactions, and pi-stacking. The nitrogen atoms in the quinoline ring can act as hydrogen bond acceptors, while the amino group at the C4 position can act as a hydrogen bond donor. The phenyl ring at the C2 position can engage in pi-pi stacking or hydrophobic interactions. The distribution of electron density across the molecule, which is modulated by its substituents, will affect the strength of these interactions. Quantum chemical calculations have shown that the activation barrier in certain reactions is not primarily due to increased steric repulsion from bulky groups, but rather from the weakening of electrostatic attraction and orbital interactions. nih.gov This highlights the intricate interplay between steric and electronic factors in molecular recognition.

Preclinical Research on Biological Activities of N Tert Butyl 2 Phenylquinolin 4 Amine and Analogues Excluding Clinical Human Trial Data

In Vitro Efficacy Against Pathogenic Organisms

Research into N-tert-Butyl-2-phenylquinolin-4-amine and its structural analogues has revealed a broad spectrum of biological activities against various pathogenic organisms. These preclinical studies, conducted in vitro and in animal models, highlight the potential of the 2-phenyl-4-aminoquinoline scaffold as a foundation for developing new therapeutic agents.

Antifungal Activity Studies against Phytopathogenic Fungi

A series of 2-phenyl-4-aminoquinolines have been synthesized and assessed for their antifungal efficacy against several phytopathogenic fungi. In these studies, many of the tested compounds demonstrated significant inhibitory activity. nih.gov The structure-activity relationship (SAR) analyses indicated that the nature of the aniline (B41778) moiety at the 4-position of the quinoline (B57606) core is crucial for the antifungal potency. nih.gov

One notable analogue, compound 6e (N-(4-chlorophenyl)-2-phenylquinolin-4-amine), showed particularly promising activity against Curvularia lunata, Pyricularia grisea, and Alternaria alternata, with efficacy superior to the commercial fungicide azoxystrobin (B1666510) in vitro. nih.gov The presence of aliphatic groups at the 4-position was generally found to be more beneficial for antifungal activity than aromatic groups, with activity decreasing as steric hindrance increased. researchgate.net

| Phytopathogenic Fungus | EC₅₀ (µg/mL) |

|---|---|

| Curvularia lunata | 13.3 |

| Pyricularia grisea | 14.4 |

| Alternaria alternata | 15.6 |

Antibacterial Activity Studies against Gram-Positive and Gram-Negative Strains

Derivatives of 2-phenyl-quinoline have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Modifications to the 2-phenyl-quinoline-4-carboxylic acid structure have been shown to enhance antibacterial activity compared to the parent compound. nih.gov

For instance, studies on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that certain compounds displayed good activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govresearchgate.net Specifically, Compound 5a₄ was effective against S. aureus, while Compound 5a₇ showed notable inhibition of E. coli. nih.gov The research indicated that the length and flexibility of the amide side chain at the ortho-position of the 2-phenyl group significantly influenced antibacterial efficacy. nih.gov A rigid cyclic amino group at this position appeared to favor activity against Gram-positive bacteria. nih.gov Other research has explored novel 2-phenyl-quinoline analogues derivatized at position 4 with 4H-1,2,4-triazoles, also demonstrating potential antibacterial activity. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 5a₄ | Staphylococcus aureus | 64 |

| Compound 5a₇ | Escherichia coli | 128 |

Antimalarial Activity against Plasmodium falciparum (in vitro and rodent models)

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery. Analogues of N-tert-Butyl-2-phenylquinolin-4-amine have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study investigated 5′-alkyl-substituted derivatives, including N-tert-butylamodiaquine (TBAQ) , against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. lookchem.com While all derivatives showed some level of antimalarial activity, the introduction of large, nonplanar substituents like a N-tert-butyl group was found to decrease efficacy. lookchem.com Another line of research focused on hybrid molecules linking the 7-chloro-4-aminoquinoline core with 2-aminopyrimidine (B69317) moieties. nih.gov Several of these compounds exhibited potent anti-plasmodial activity in the nanomolar range against both CQS (3D7) and CQR (K1) strains. nih.gov Compound 10r from this series was particularly potent against the CQR strain, showing significantly higher activity than chloroquine (B1663885). nih.gov

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-tert-butylamodiaquine (TBAQ) | HB3 (CQS) | 11.4 | lookchem.com |

| K1 (CQR) | 32.1 | ||

| Compound 10r | 3D7 (CQS) | 201 | nih.gov |

| K1 (CQR) | 3.6 |

Antiviral Activity Investigations (e.g., Dengue Virus, HIV-1 Integrase Inhibition)

The 2-phenylquinoline (B181262) scaffold has emerged as a promising structure for the development of broad-spectrum antiviral agents. A phenotypic screening identified a 2-phenylquinoline compound as a hit against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov Subsequent synthesis and evaluation of analogues led to the discovery of compounds with low micromolar activity against SARS-CoV-2 and a lack of cytotoxicity at concentrations up to 100 μM. nih.govacs.org

These promising compounds also demonstrated significant antiviral activity against other human coronaviruses, including HCoV-229E and HCoV-OC43, with EC₅₀ values in the sub-micromolar to low micromolar range. nih.govacs.org The structure-activity relationship studies highlighted the importance of substituents such as a p-propoxyphenyl moiety at C-2 and an O-alkyl basic side chain at C-4 for tuning antiviral activity. nih.gov The broader class of quinoline derivatives has also been investigated for activity against other viruses, including influenza and dengue virus. researchgate.netnih.gov

| Compound | Virus | EC₅₀ (µM) |

|---|---|---|

| Compound 6g | SARS-CoV-2 | 2.0 |

| HCoV-229E | 0.6 | |

| HCoV-OC43 | 0.6 | |

| Compound 7k | SARS-CoV-2 | 1.1 |

| HCoV-229E | 0.2 | |

| HCoV-OC43 | 0.6 |

Antileishmanial Activity against Leishmania spp.

Compounds featuring the 2-phenylquinoline and 4-aminoquinoline core have been evaluated for their potential to treat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. Natural product extractions from Galipea longiflora identified 2-phenylquinoline as being moderately active in vitro against several Leishmania species. nih.gov

Synthetic derivatives have also been explored. A series of 4-aminoquinoline analogues were tested against Leishmania chagasi promastigotes, with the activity found to be dependent on the length of a carbon chain linker. researchgate.net Another study on chloroquine hybrids showed that compounds 4b, 4c, and 4e had a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC₅₀ values below 10 µM. nih.gov These findings suggest that the quinoline scaffold is a viable starting point for the development of new antileishmanial agents.

Molecular Mechanism of Action Investigations (In Vitro)

Preclinical studies have begun to elucidate the molecular mechanisms through which N-tert-Butyl-2-phenylquinolin-4-amine and its analogues exert their biological effects. The mechanisms appear to vary depending on the target organism and the specific chemical structure of the analogue.

Antifungal Mechanism: Investigations into the antifungal action of a 2-phenyl-4-aminoquinoline analogue (III₁₁ ) suggested that its mechanism is distinct from many traditional antifungal drugs, as it does not appear to function by disrupting the fungal membrane. researchgate.net

Antimalarial Mechanism: The antimalarial action of 4-aminoquinoline hybrids is thought to be multifactorial. Studies suggest these compounds can bind with heme and parasite-specific AT-rich DNA sequences. nih.gov Molecular docking analyses also indicate that these molecules may act as inhibitors of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov

Antileishmanial Mechanism: The leishmanicidal effect of certain 4-aminoquinoline derivatives has been linked to the disruption of parasite mitochondrial function. Experiments have shown that these compounds can induce the collapse of the mitochondrial electrochemical membrane potential in Leishmania mexicana. nih.gov

Anticancer Mechanism: In the context of non-pathogenic targets, some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of histone deacetylase 3 (HDAC3), an enzyme class implicated in cancer development. nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Acetylcholinesterase)

While direct studies on the enzyme inhibitory activity of N-tert-Butyl-2-phenylquinolin-4-amine are not extensively documented in publicly available research, the broader class of quinoline derivatives has been investigated for its potential to inhibit various enzymes, including monoamine oxidases (MAO) and acetylcholinesterase (AChE).

Research into compounds with similar structural features, such as 4-tert-butylphenoxy derivatives, has demonstrated significant inhibitory activity against human monoamine oxidase B (hMAO-B). For instance, a series of 4-tert-butylphenoxyalkoxyamines were designed and synthesized as potential dual-target ligands for Parkinson's disease, showing potent inhibitory activity for hMAO-B with IC50 values below 50 nM. mdpi.com One of the most potent inhibitors identified in this series exhibited an IC50 value of 2.7 nM, surpassing the activity of reference compounds like rasagiline (B1678815) (IC50 = 15 nM) and safinamide (B1662184) (IC50 = 7.7 nM). mdpi.com The inhibition of MAO-B is a key therapeutic strategy in managing neurodegenerative diseases as it prevents the breakdown of dopamine. mdpi.com

Furthermore, various quinoline and tacrine (B349632) analogues have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. For example, certain novel derivatives have shown potent inhibitory effects on both AChE and BChE, with some compounds exhibiting IC50 values in the micromolar and even nanomolar range. nih.govmdpi.com Kinetic studies of some of these analogues have revealed a mixed-type reversible inhibition of both cholinesterases. mdpi.com The structural relationship between these active compounds and N-tert-Butyl-2-phenylquinolin-4-amine suggests that the latter could also possess enzyme-inhibiting properties, though specific experimental data is needed for confirmation.

Interaction with Immunostimulatory Oligodeoxynucleotides (e.g., CpG-motif)

Substituted 2-phenylquinolin-4-amines have been identified as potent antagonists of the immunostimulatory effects of oligodeoxynucleotides containing CpG-motifs (CpG-ODN). A study involving the synthesis and analysis of fifty-seven 2-phenylquinolines with various substitutions on the phenyl group and the C4 position of the quinoline ring demonstrated their ability to inhibit CpG-ODN-induced immunostimulation.

The research utilized a Fujita-Ban variant of the classical Free-Wilson analysis on a series of 48 of these molecules. The analysis yielded a highly significant correlation, indicating that the contributions of different substituents to the biological activity (measured as EC50) are additive. This finding also suggested that larger molecules within the series might not be accommodated by the unknown biological receptor, assuming similar bioavailability for all the quinolines studied. The study proposed an interaction between the basic antagonist molecule and weakly acidic groups within the antagonist-receptor complex.

One of the most effective antagonists identified in this study was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine , which exhibited an exceptionally low EC50 value of 0.76 nM. This highlights the potential of the 2-phenylquinolin-4-amine (B1606699) scaffold in modulating immune responses triggered by CpG-ODNs. While N-tert-Butyl-2-phenylquinolin-4-amine was not specifically evaluated in this study, the general activity of this class of compounds suggests it could have similar antagonistic properties.

Studies on HIV-1 Integrase Multimerization Inhibition

Analogues of N-tert-Butyl-2-phenylquinolin-4-amine have shown promise as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. A class of compounds known as tert-Butoxy-(4-phenyl-quinolin-3-yl)-acetic acids (tBPQAs) have been identified as potent HIV-1 integrase inhibitors that are structurally distinct from the commonly used integrase strand transfer inhibitors (INSTIs).

These tBPQAs are analogous to another class of inhibitors called LEDGINs, which interact with the lens epithelium-derived growth factor (LEDGF) binding pocket on the integrase enzyme. LEDGF is a host protein that tethers integrase to the host chromatin, facilitating targeted integration of the viral DNA. The antiviral mechanism of LEDGINs is primarily understood as the inhibition of this LEDGF-integrase interaction.

However, research has shown that tBPQAs exhibit a dual mode of action. In addition to disrupting the integrase-LEDGF interaction, they also inhibit the enzymatic activity of integrase in a manner that is independent of LEDGF. Biochemical studies have revealed that the binding of tBPQAs to the integrase dimer interface induces conformational changes that prevent the proper assembly of integrase onto the viral DNA. This allosteric inhibition occurs at or before the 3'-processing step of the viral DNA. This dual mechanism, interfering with two distinct steps of the integration process through the same binding site, represents a novel antiviral paradigm. nih.gov The structural similarities between tBPQAs and N-tert-Butyl-2-phenylquinolin-4-amine suggest that the latter may also possess potential as an HIV-1 integrase inhibitor, although this requires direct experimental validation.

Cellular Studies (In Vitro)

Antiproliferative Activity in Various Cancer Cell Lines

The antiproliferative potential of quinoline derivatives, structurally related to N-tert-Butyl-2-phenylquinolin-4-amine, has been investigated in a variety of cancer cell lines. These studies indicate that the quinoline scaffold is a promising pharmacophore for the development of novel anticancer agents.

For instance, a series of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cells. nih.gov The IC50 values for these compounds ranged from 0.33 to 7.10 μM. nih.gov One of the most active compounds, 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline, exhibited a potent antiproliferative activity with an IC50 of 0.50 μM against the HeLa cell line. nih.gov

Another study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives showed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. nih.gov One of the derivatives displayed an IC50 of 13 μM against Caco-2 cells. nih.gov Furthermore, research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones identified compounds with potent antiproliferative activity, with GI50 values ranging from 22 nM to 31 nM against a panel of four cancer cell lines, which was more potent than the reference drug erlotinib (B232) (GI50 = 33 nM). nih.gov

While direct data on N-tert-Butyl-2-phenylquinolin-4-amine is not available, the significant antiproliferative activities observed in its analogues suggest that it may also possess cytotoxic effects against cancer cells. The table below summarizes the antiproliferative activities of some quinoline analogues.

Table 1: Antiproliferative Activity of Selected Quinoline Analogues

| Compound Class | Cancer Cell Line | IC50/GI50 Value |

|---|---|---|

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | HeLa | 0.50 μM |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | A2780 | 0.79 - 1.74 μM |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Caco-2 | 13 μM |

Cell Cycle Analysis and Apoptosis Induction

Studies on analogues of N-tert-Butyl-2-phenylquinolin-4-amine have indicated that their antiproliferative effects are often mediated through the induction of cell cycle arrest and apoptosis.

For example, an investigation into the cytotoxic activity of a benzothieno[3,2-b]pyran derivative, which shares some structural similarities with quinolines, revealed that the compound induced a significant disruption in the cell cycle profile of HCT-116 human colon adenocarcinoma cells. researchgate.net Treatment with this compound led to a time-dependent decrease in the cell population in the G1 phase, with a concurrent increase in the pre-G and G2/M phases, indicating cell cycle arrest at these checkpoints. researchgate.net

Furthermore, many quinoline and quinoxaline (B1680401) derivatives have been shown to induce apoptosis in cancer cells. The aforementioned benzothieno[3,2-b]pyran derivative also induced a time-dependent increase in the percentage of early and late apoptotic and necrotic cell populations. researchgate.net Similarly, a study on 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) in malignant T-cells demonstrated that its growth inhibitory effect was primarily due to the induction of apoptosis, as confirmed by flow cytometry and ELISA-based assays. researchgate.net This apoptotic induction was associated with the upregulation of p53 and p21 protein levels, which are key mediators of cell cycle arrest and apoptosis, and the downregulation of the anti-apoptotic Bcl-2α protein. researchgate.net

Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that the most effective antiproliferative derivatives acted as activators of caspase-3, caspase-8, and Bax, while down-regulating the anti-apoptotic protein Bcl-2, thereby classifying them as inducers of apoptosis. nih.gov

These findings from related heterocyclic compounds suggest that N-tert-Butyl-2-phenylquinolin-4-amine could potentially exert its antiproliferative effects through similar mechanisms involving cell cycle arrest and the induction of apoptosis. However, direct experimental evidence is required to confirm these activities for the specific compound.

Future Research Directions and Unexplored Avenues

Design of Novel N-tert-Butyl-2-phenylquinolin-4-amine Analogues with Enhanced Potency

A primary objective in future research will be the rational design and synthesis of novel analogues of N-tert-Butyl-2-phenylquinolin-4-amine with superior potency and selectivity. Structure-activity relationship (SAR) studies will be pivotal in guiding these efforts. nih.gov By systematically modifying the core structure, researchers can elucidate the key molecular features responsible for its biological activity.

Key areas for structural modification include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the 2-phenyl ring can significantly influence the compound's electronic properties and its interaction with biological targets. nih.gov

Modification of the tert-Butyl Group: Altering the bulky tert-butyl group on the amine at the 4-position could impact the molecule's steric interactions and lipophilicity, potentially leading to improved binding affinity and pharmacokinetic properties.

Functionalization of the Quinoline (B57606) Core: Introducing diverse functional groups onto the quinoline nucleus itself can create new interaction points with target biomolecules, potentially leading to enhanced activity or a novel mechanism of action. ekb.eg

The following table outlines potential analogue designs and their intended effects:

| Modification Site | Proposed Substituent | Rationale for Enhanced Potency |

| 2-Phenyl Ring | Halogens (F, Cl, Br) | May enhance binding through halogen bonding and improve metabolic stability. |

| 2-Phenyl Ring | Methoxy (B1213986) (-OCH3) | Can alter electronic distribution and potentially form hydrogen bonds. |

| 4-Amino Group | Cyclohexyl, Adamantyl | Investigates the impact of different bulky, lipophilic groups on target engagement. |

| Quinoline C-6/C-7 | Nitro (NO2), Amino (NH2) | Can modulate the overall electronic character of the quinoline system. |

Systematic synthesis and subsequent biological evaluation of these new derivatives will be crucial for building a comprehensive SAR profile and identifying lead candidates with optimized therapeutic potential. nih.gov

Advanced Computational Modeling for Precise Target Prediction and Mechanism Elucidation

In conjunction with synthetic efforts, advanced computational modeling will play an indispensable role in accelerating the discovery process. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide profound insights into the molecular interactions underpinning the activity of N-tert-Butyl-2-phenylquinolin-4-amine and its analogues. nih.govnih.gov

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compounds to various biological targets, such as enzymes or receptors. scialert.netnih.govresearchgate.net By screening against a library of known protein structures, researchers can identify potential molecular targets and generate hypotheses about the mechanism of action. nih.gov

3D-QSAR: Three-dimensional QSAR studies can establish a correlation between the structural features of the molecules and their biological activity. researchgate.net This information is invaluable for guiding the design of new analogues with improved potency.

Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, revealing key conformational changes and stable binding modes that are not apparent from static docking studies. nih.gov

These computational approaches will not only rationalize experimental findings but also enable a more targeted and efficient design strategy, reducing the time and resources required for lead optimization.

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in pharmaceutical research and development. nih.gov Future research should focus on developing environmentally friendly and sustainable methods for the synthesis of N-tert-Butyl-2-phenylquinolin-4-amine and its derivatives. acs.orgbohrium.comresearchgate.net

Potential green chemistry approaches include:

Catalyst-free reactions: Designing synthetic routes that proceed efficiently without the need for catalysts, particularly those based on heavy metals. mdpi.comnih.gov

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents. rsc.org

Energy-efficient reactions: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Atom economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste. acs.org

One-pot multicomponent reactions: Developing cascade reactions where multiple synthetic steps are carried out in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent usage. organic-chemistry.org

The following table compares potential green synthetic approaches to traditional methods:

| Synthetic Aspect | Traditional Method | Potential Green Alternative | Environmental Benefit |

| Catalyst | Transition metal catalysts (e.g., Palladium) mdpi.com | Metal-free catalysis, biocatalysis | Reduced heavy metal waste |

| Solvent | Chlorinated hydrocarbons, DMF organic-chemistry.org | Water, ethanol (B145695), supercritical CO2 | Reduced use of toxic and volatile solvents |

| Energy Input | Conventional heating (hours/days) | Microwave irradiation (minutes) | Lower energy consumption |

| Reaction Steps | Multi-step synthesis with isolation | One-pot multicomponent reactions | Less waste, higher efficiency |

By embracing these green methodologies, the synthesis of these promising compounds can be made more economically viable and environmentally responsible. rsc.org

Exploration of Additional Biological Activities in Diverse Disease Models (In Vitro)

While initial research may focus on a specific therapeutic area, the quinoline scaffold is known for its broad spectrum of biological activities. researchgate.netbiointerfaceresearch.com A comprehensive in vitro screening of N-tert-Butyl-2-phenylquinolin-4-amine and its newly synthesized analogues against a diverse panel of disease models is a crucial future direction. ontosight.ai

Potential areas for in vitro screening include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines representing different tumor types (e.g., lung, colon, breast, melanoma) to identify potential antiproliferative effects. mdpi.comresearchgate.netmdpi.comrjsocmed.com

Antimicrobial Activity: Testing against a range of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to explore its potential as an anti-infective agent. nih.govnih.govapjhs.comnih.govresearchgate.net

Antiviral Activity: Screening against various viruses, leveraging the known antiviral properties of some quinoline derivatives. nih.gov

Anti-inflammatory Activity: Assessing its ability to inhibit key inflammatory mediators or enzymes in cellular assays. nih.gov

Neuroprotective Activity: Investigating its potential to protect neuronal cells from various insults in models of neurodegenerative diseases.

The results from these in vitro screens could uncover novel therapeutic applications for this class of compounds and provide the basis for further preclinical development in new disease areas. nih.govnih.gov

Collaborative Interdisciplinary Research Initiatives in Chemical Biology

To fully elucidate the therapeutic potential of N-tert-Butyl-2-phenylquinolin-4-amine, collaborative efforts that bridge the gap between chemistry and biology will be essential. Chemical biology approaches can provide a deeper understanding of how these molecules function in a biological context.

Key interdisciplinary initiatives could include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific cellular targets of the most potent analogues.

Mechanism of Action Studies: Employing a range of cell biology and biochemical assays to unravel the downstream signaling pathways modulated by these compounds upon target engagement.

Development of Molecular Probes: Synthesizing fluorescently-tagged or biotinylated versions of the parent compound to visualize its subcellular localization and interaction with binding partners within living cells.

Such collaborations between synthetic chemists, computational biologists, pharmacologists, and cell biologists will be critical for translating the initial promise of N-tert-Butyl-2-phenylquinolin-4-amine into tangible therapeutic advances.

Q & A

Q. What are the standard synthetic routes for N-tert-Butyl-2-phenylquinolin-4-amine, and which intermediates are critical for yield optimization?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Alkylation of phenol with isobutene to produce 4-tert-butylphenol as a key intermediate.

Functionalization of the quinoline backbone via Friedländer or Skraup synthesis , followed by introduction of the tert-butylphenyl group.

Amine coupling using cyclopentylamine or tert-butylamine under reflux conditions with catalysts like BF₃·Et₂O.

Q. Critical intermediates :

Q. Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of N-tert-Butyl-2-phenylquinolin-4-amine?

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₀H₂₃N₂: calc. 291.1861, observed 291.1865) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for analogs with bulky substituents .

Advanced Research Questions

Q. How do variations in alkylation catalysts or solvents impact the stereochemical outcomes and yield of N-tert-Butyl-2-phenylquinolin-4-amine synthesis?

Key Insight : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions. Catalysts like BF₃·Et₂O improve tert-butyl group retention .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for N-tert-Butyl-2-phenylquinolin-4-amine analogs?

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of tert-butyl groups) .

- Prodrug Modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Comparative Assays :

- In vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2).

- In vivo : Evaluate pharmacokinetics (Cmax, AUC) in rodent models.

Example : Thiazol-2-amine analogs showed 10× higher in vivo efficacy than in vitro due to metabolite activation .